![molecular formula C15H20N2O2 B13058623 Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058623.png)
Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic amine in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: The major product would be a benzyl alcohol or benzaldehyde, depending on the extent of oxidation.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure, which can fit into enzyme active sites.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers with spirocyclic units.
Mecanismo De Acción
The mechanism by which Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its spirocyclic core and benzyl group. These interactions can lead to inhibition or activation of the target, resulting in various biological effects.
Comparación Con Compuestos Similares
- Benzyl N-[(2R,4r,5S)-7-aminospiro[3.3]heptan-2-yl]carbamate
- Benzyl cis-4-aminocyclohexylcarbamate
- Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
Uniqueness: Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate is unique due to its specific stereochemistry and spirocyclic structure. This gives it distinct physical and chemical properties compared to other similar compounds, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
benzyl N-[(7R)-7-aminospiro[3.3]heptan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O2/c16-13-6-7-15(13)8-12(9-15)17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,17,18)/t12?,13-,15?/m1/s1 |
Clave InChI |
XWMQSGCQIQOYOK-JVWICGRDSA-N |
SMILES isomérico |
C1CC2([C@@H]1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CC2(C1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)


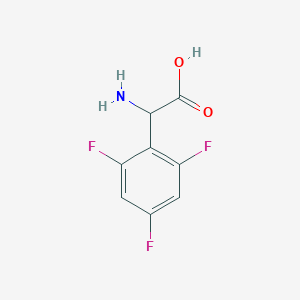
![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13058575.png)
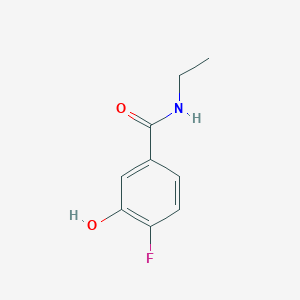
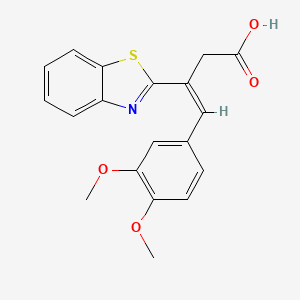

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
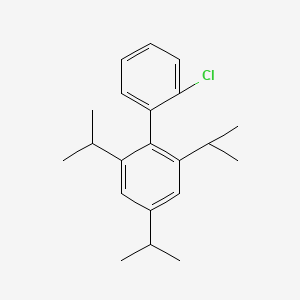
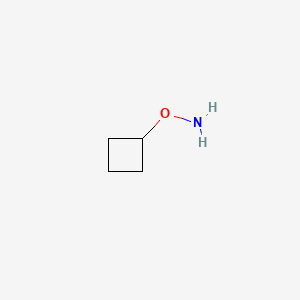
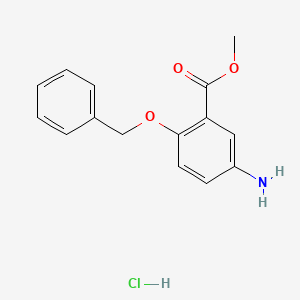
![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
